molecular formula C14H15FN2O3 B2923160 2-(2-fluorophenoxy)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide CAS No. 1903526-70-4

2-(2-fluorophenoxy)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide

Cat. No.: B2923160
CAS No.: 1903526-70-4
M. Wt: 278.283
InChI Key: GLYLDJVERFDCPW-UHFFFAOYSA-N
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Description

Product Overview 2-(2-fluorophenoxy)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide ( 1903526-70-4) is a small molecule research chemical with the molecular formula C 14 H 15 FN 2 O 3 and a molecular weight of 278.28 g/mol . This acetamide derivative features a 2-fluorophenoxy group and a 1,2-oxazol-4-ylpropyl chain, making it a compound of interest in various biochemical and pharmacological screening efforts. Research Applications and Value This compound is supplied for research purposes as part of targeted screening libraries. Compounds with structural similarities, featuring fluorophenoxy and heterocyclic groups, have been investigated in published studies for their ability to modulate critical biological pathways. Notably, research on carvedilol analogs has highlighted the significance of such structures in suppressing store overload-induced calcium release (SOICR), a key mechanism involved in cardiac arrhythmias . While the specific activity of this compound must be confirmed by the researcher, its structural motifs align with those explored in early-stage drug discovery for cardiovascular diseases . It serves as a valuable building block in medicinal chemistry for structure-activity relationship (SAR) studies and as a pharmacophore in the development of novel therapeutic agents. Usage Notes Researchers are responsible for determining the suitability of this compound for their specific applications. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O3/c15-12-5-1-2-6-13(12)19-10-14(18)16-7-3-4-11-8-17-20-9-11/h1-2,5-6,8-9H,3-4,7,10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYLDJVERFDCPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCCCC2=CON=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-fluorophenoxy)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the fluorophenoxy intermediate: This step involves the reaction of 2-fluorophenol with an appropriate acylating agent to form the fluorophenoxy intermediate.

    Formation of the oxazole ring: The intermediate is then reacted with a suitable reagent to form the oxazole ring. This step often involves cyclization reactions under specific conditions.

    Coupling of the intermediates: The final step involves coupling the fluorophenoxy intermediate with the oxazole intermediate under appropriate conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

2-(2-fluorophenoxy)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenoxy group, using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2-fluorophenoxy)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Functional Group Variations

The following table summarizes key structural differences and inferred properties compared to analogous compounds:

Compound Name / ID Key Substituents Heterocycle/Backbone Features Inferred Properties/Biological Relevance Reference
Target Compound 2-fluorophenoxy, 1,2-oxazol-4-yl propyl chain 1,2-Oxazole (position 4) Enhanced lipophilicity; potential CNS activity -
DDU86439 (N-(3-(dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide) 3-fluorophenyl, dimethylamino propyl chain Indazole ring Anti-trypanosomal activity (EC₅₀ = 6.9 µM)
N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenoxy)acetamide 4-methylphenoxy, 5-methyl-1,2-oxazol-3-yl 1,2-Oxazole (position 3) Reduced electron-withdrawing effects vs. fluorine
Entry e () (N-[(2S,3S,5S)-5-Amino-3-hydroxy...phenoxy)acetamide) 2,6-dimethylphenoxy, amino-hydroxyhexane backbone Stereochemically complex, multiple H-bond donors High target affinity; possible protease inhibition
Perfluoroalkylthio acetamides () Perfluoroalkylthio groups Long fluorinated chains Extreme hydrophobicity; environmental persistence
Key Observations:
  • Fluorinated Substituents: The target compound’s 2-fluorophenoxy group balances lipophilicity and polarity, contrasting with DDU86439’s 3-fluorophenyl-indazole system, which improves trypanosomal inhibition .
  • Heterocyclic Moieties : The 1,2-oxazole ring (position 4) in the target compound may offer distinct spatial orientation compared to indazole (DDU86439) or 3-substituted oxazole (). Positional differences in heterocycles significantly impact receptor interactions .
  • Side Chain Modifications: The dimethylamino group in DDU86439 increases basicity, enhancing solubility, whereas the oxazole-terminated propyl chain in the target compound may reduce basicity but improve metabolic stability .

Pharmacological and Functional Comparisons

  • Anti-Parasitic Activity: DDU86439 demonstrates potent activity against Trypanosoma brucei (EC₅₀ = 6.9 µM) due to its indazole core and fluorophenyl group . The target compound’s oxazole ring and fluorophenoxy group may target different enzymes or receptors.
  • Stereochemical Complexity: Compounds in (e.g., Entry e) feature stereocenters and hydroxyl/amino groups, enabling high-affinity interactions with proteases or kinases. The target compound’s simpler structure may prioritize membrane permeability over selectivity .
  • Environmental Impact : Perfluoroalkylthio acetamides () exhibit environmental persistence due to strong C-F bonds, whereas the target compound’s single fluorine atom poses lower bioaccumulation risks .

Physicochemical Properties

  • Lipophilicity: Fluorine and oxazole in the target compound likely yield moderate logP values (~2–3), balancing blood-brain barrier penetration and aqueous solubility. DDU86439’s indazole and dimethylamino groups may increase logP, favoring tissue distribution .
  • Metabolic Stability : The oxazole ring’s metabolic resistance to oxidation could enhance the target compound’s half-life compared to morpholine or pyridine-containing analogs (e.g., ) .

Biological Activity

The compound 2-(2-fluorophenoxy)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide is a derivative of oxazole and phenoxy compounds that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a fluorophenoxy group and an oxazole moiety, which contribute to its unique pharmacological properties. The presence of the fluorine atom enhances lipophilicity, potentially improving bioavailability.

Molecular Formula

  • C : 15
  • H : 16
  • F : 1
  • N : 1
  • O : 3

Molecular Weight

  • Molecular Weight : 273.29 g/mol

Anticonvulsant Activity

Research indicates that compounds similar to this compound exhibit significant anticonvulsant properties. For instance, studies on related oxadiazole derivatives have shown considerable efficacy in both PTZ (Pentylenetetrazol) and MES (Maximal Electroshock) models, suggesting a mechanism involving benzodiazepine receptors and other unknown pathways .

Anti-inflammatory Properties

The compound is also being investigated for its anti-inflammatory effects. Substituted oxazoles have been noted for their ability to modulate inflammatory pathways, potentially through inhibition of specific enzymes involved in the inflammatory response. This suggests a promising avenue for the treatment of inflammation-related disorders .

The mechanism by which this compound exerts its effects is not fully elucidated but may involve:

  • Receptor Modulation : Interaction with benzodiazepine receptors.
  • Enzyme Inhibition : Targeting enzymes involved in inflammatory processes.

Study 1: Anticonvulsant Efficacy

In a study examining various oxadiazole derivatives, compound 3 (a close analogue) demonstrated significant anticonvulsant activity in both PTZ and MES models. The findings suggest that structural modifications can enhance efficacy against seizures .

Study 2: Anti-inflammatory Effects

Research on substituted oxazoles revealed their potential in treating inflammatory conditions. The compounds were effective in reducing markers of inflammation in animal models, indicating their therapeutic potential for conditions like arthritis and other inflammatory diseases .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeModel UsedEfficacy Level
This compoundAnticonvulsantPTZ/MESSignificant
Compound 3 (related oxadiazole)AnticonvulsantPTZ/MESHigh
Substituted oxazolesAnti-inflammatoryAnimal ModelsModerate to High

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